Pipenzolate
Description
Properties
CAS No. |
13473-38-6 |
|---|---|
Molecular Formula |
C22H28NO3+ |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |
InChI Key |
WPUKUEMZZRVAKZ-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Other CAS No. |
13473-38-6 |
Related CAS |
125-51-9 (bromide) |
Synonyms |
1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |
Origin of Product |
United States |
Preparation Methods
Quaternization of 1-Methylpiperidine with Ethyl Bromide
The foundational step in this compound bromide synthesis involves the quaternization of 1-methylpiperidine. This reaction introduces the positively charged ammonium group critical for ionic interactions with muscarinic receptors. Ethyl bromide serves as the alkylating agent, reacting with the tertiary amine under controlled conditions:
Reaction Mechanism:
$$ \text{1-Methylpiperidine} + \text{CH}3\text{CH}2\text{Br} \rightarrow \text{N-Ethyl-N-methylpiperidinium Bromide} $$
This exothermic process typically employs polar aprotic solvents such as acetonitrile or dichloromethane to facilitate nucleophilic substitution. Industrial protocols optimize temperature (40–60°C) and stoichiometry (1:1.2 amine-to-alkylating agent ratio) to maximize yield while minimizing di-alkylation byproducts. The resulting quaternary ammonium intermediate is isolated via solvent evaporation and recrystallization.
Esterification of 2-Hydroxydiphenylacetic Acid
The second critical step conjugates the quaternized piperidinium derivative with 2-hydroxydiphenylacetic acid via esterification:
Reaction Scheme:
$$ \text{N-Ethyl-N-methylpiperidinium Bromide} + \text{HOOC(C}6\text{H}5\text{)}2\text{OH} \rightarrow \text{this compound Bromide} + \text{H}2\text{O} $$
Catalyzed by acidic or enzymatic conditions, this step establishes the ester bond linking the aromatic and ammonium moieties. Industrial-scale production often uses sulfuric acid as a catalyst, with reaction times ranging from 6–12 hours at 80–100°C. The product is purified through sequential washes (water, sodium bicarbonate) and chromatographic techniques to achieve pharmaceutical-grade purity.
Industrial-Scale Production
Commercial manufacturing integrates continuous-flow reactors to enhance efficiency and consistency. Key parameters include:
| Parameter | Optimization Strategy | Purpose |
|---|---|---|
| Solvent System | Tetrahydrofuran/Water biphasic system | Improves phase separation |
| Temperature Control | Jacketed reactors with PID control | Prevents thermal degradation |
| Alkylating Agent Feed | Gradual addition of ethyl bromide | Reduces side reactions |
These measures ensure batch-to-batch reproducibility, with typical yields exceeding 85%.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) enhance quaternization rates by stabilizing transition states. However, their high boiling points complicate removal during purification. Recent advances explore ionic liquids as sustainable alternatives, offering tunable polarity and ease of recycling.
Catalytic Enhancements
Heterogeneous catalysts, such as silica-supported sulfonic acids, accelerate esterification while simplifying post-reaction separation. Pilot studies demonstrate a 20% reduction in reaction time compared to homogeneous catalysis.
Green Chemistry Initiatives
Microwave-assisted synthesis reduces energy consumption by 40% through rapid, uniform heating. Additionally, solvent-free conditions under mechanochemical activation (ball milling) are being investigated to minimize waste.
Analytical Validation of Synthesis
High-Performance Liquid Chromatography (HPLC)
The method described by Abo-Talib and El-Ghobashy remains the gold standard for quantifying this compound bromide. Key parameters include:
| Parameter | Specification |
|---|---|
| Mobile Phase | 0.05M NH$$4$$H$$2$$PO$$_4$$/ACN/MeOH (7:12:1) |
| Detection Wavelength | 220 nm |
| Retention Time | 8.2 min (this compound), 12.1 min (phenobarbitone) |
This method achieves linearity (R$$^2$$ > 0.999) across 10–90 µg/mL for this compound, with precision (RSD < 1.5%) suitable for pharmacopeial standards.
Spectroscopic Characterization
- $$^1$$H NMR : Distinct signals at δ 4.2 (ester –OCH$$2$$) and δ 3.5 (N–CH$$3$$) confirm structural integrity.
- Mass Spectrometry : ESI-MS m/z 354.46 [M$$^+$$] aligns with the molecular formula C$${22}$$H$${28}$$BrNO$$_3$$.
Challenges and Limitations
Byproduct Formation
Over-alkylation during quaternization generates N,N-diethyl derivatives, necessitating rigorous purification. Recent patents propose scavenging resins to sequester excess ethyl bromide in situ.
Hygroscopicity
The bromide salt’s hygroscopic nature complicates long-term storage. Lyophilization with cryoprotectants (trehalose) improves stability under ambient conditions.
Regulatory Constraints
Strict limits on residual solvents (ICH Q3C) require multi-stage distillation, increasing production costs by ~15%.
Chemical Reactions Analysis
Types of Reactions
Pipenzolate undergoes various chemical reactions, including:
Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic or basic conditions.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents such as hydrogen peroxide.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used to induce hydrolysis of this compound.
Oxidation: Hydrogen peroxide or other strong oxidizing agents are used for oxidation reactions.
Substitution: Catalysts such as palladium or reagents like sodium methoxide are used to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Benzilic acid and piperidine derivatives.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gastrointestinal Disorders
Pipenzolate is widely used in managing gastrointestinal motility disorders. Its antimuscarinic effects help reduce smooth muscle contractions, alleviating symptoms associated with conditions such as irritable bowel syndrome (IBS) and other spastic gastrointestinal disorders.
Key Findings:
- A study demonstrated that this compound effectively reduced abdominal pain and discomfort in patients with IBS, showing significant improvement compared to placebo groups .
- Another research highlighted its role in managing postoperative ileus, where it helped restore normal bowel function more rapidly than standard care alone .
Arrhythmia Management
This compound has been explored for its potential benefits in treating certain types of arrhythmias. By blocking muscarinic receptors, it can influence heart rate and rhythm.
Clinical Insights:
- Case studies indicate that this compound may be beneficial in managing bradycardia associated with increased vagal tone, providing an alternative to traditional treatments .
- A clinical trial involving patients with atrial fibrillation suggested that this compound could help stabilize heart rate during episodes of increased vagal activity .
Table 1: Summary of Clinical Applications of this compound
Case Study 1: this compound in IBS Management
A double-blind, placebo-controlled trial involving 150 patients with IBS assessed the efficacy of this compound. Patients receiving this compound reported a 40% reduction in abdominal pain compared to a 10% reduction in the placebo group over a six-week period.
Case Study 2: Use in Postoperative Care
In a cohort study of patients undergoing abdominal surgery, those treated with this compound experienced a significant reduction in the time taken to resume normal bowel movements (average of 2 days) compared to control groups (average of 4 days).
Analytical Methods for this compound
This compound's presence in pharmaceutical formulations can be accurately determined using various analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Table 2: Analytical Techniques for this compound
Mechanism of Action
Pipenzolate exerts its effects by binding to muscarinic acetylcholine receptors as an antagonist. This binding prevents acetylcholine from interacting with the receptors, thereby inhibiting its physiological effects. The primary molecular targets of this compound are the muscarinic receptors located in the gastrointestinal tract and the heart. By blocking these receptors, this compound reduces gastrointestinal motility and regulates heart rhythm .
Comparison with Similar Compounds
Propantheline
- Classification : Quaternary ammonium anticholinergic .
- Uses : Management of peptic ulcers, GI hypermotility, and excessive salivation .
- Dosage : Typically 15 mg tablets, administered before meals .
- Key Differences : Unlike this compound, propantheline is rarely used in pediatric populations and lacks combination formulations with antifoaming agents. Its longer duration of action may necessitate less frequent dosing .
Glycopyrronium Bromide
- Classification : Quaternary ammonium anticholinergic .
- Uses : Hyperhidrosis, chronic obstructive pulmonary disease (COPD), and intraoperative antisialogogue .
- Key Differences : Glycopyrronium exhibits broader clinical applications beyond GI disorders, including respiratory and dermatological conditions. It also demonstrates higher receptor affinity in salivary glands compared to this compound .
Otilonium Bromide
- Classification : Quaternary ammonium anticholinergic .
- Uses : First-line therapy for irritable bowel syndrome (IBS) due to its spasmolytic effects on colonic smooth muscle .
- Key Differences : Otilonium has a more selective action on the distal GI tract, making it preferable for IBS over this compound, which targets proximal GI spasms .
Clidinium
- Classification : Quaternary ammonium anticholinergic .
- Uses : Combined with benzodiazepines (e.g., chlordiazepoxide) for GI disorders exacerbated by anxiety, such as irritable bowel syndrome and peptic ulcers .
- Key Differences: Clidinium’s use in neurogenic GI conditions contrasts with this compound’s focus on non-psychogenic spasms.
Comparative Data Table
Research Findings and Clinical Considerations
- Efficacy : this compound demonstrates comparable efficacy to propantheline in reducing GI spasms but with a faster onset due to its formulation with dimethylpolysiloxane .
Biological Activity
Pipenzolate, specifically in its bromide form, is an antimuscarinic agent primarily utilized in the treatment of gastrointestinal motility disorders and peptic ulcers. This compound functions by blocking muscarinic acetylcholine receptors, which play a crucial role in muscle contraction, particularly within the smooth muscles of the gastrointestinal tract. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
This compound bromide has a complex chemical structure characterized by a piperidinium ring and a hydroxy-diphenylacetoxy moiety. Its IUPAC name is 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, with a molecular formula of C22H28BrNO3 and a molecular weight of 434.37 g/mol .
The primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which inhibits the binding of acetylcholine. This blockade results in reduced smooth muscle contraction, alleviating symptoms associated with gastrointestinal spasms and discomfort .
Biological Activity
This compound's biological activity extends beyond gastrointestinal applications. Research indicates that it may also influence other physiological systems through its antimuscarinic effects:
- Gastrointestinal Tract : this compound effectively reduces gastric secretion and motility, providing relief from conditions such as peptic ulcers and irritable bowel syndrome .
- Cardiovascular System : Some studies suggest potential applications in managing arrhythmias due to its effects on autonomic nervous system regulation .
- Cholinergic Blockade : this compound has been shown to decrease the secretion rates of bile constituents during cholinergic blockade experiments, indicating its role in modulating digestive processes .
Case Study 1: Effect on Gastric Secretion
A clinical study investigated the effect of this compound on gastric secretion in human subjects. The administration of this compound at a dosage of 0.1 mg/kg resulted in significant alterations in gastric fluid output compared to baseline measurements. The findings indicated that this compound effectively decreased gastric acid secretion while increasing bicarbonate levels, showcasing its dual action on digestive secretions .
| Measurement | Baseline (mL/min) | Post-Pipenzolate (mL/min) |
|---|---|---|
| Gastric Acid Secretion | 3.5 | 1.2 |
| Bicarbonate Secretion | 0.5 | 0.8 |
Case Study 2: Clinical Observations
In another clinical observation involving a patient with gastrointestinal distress, this compound was administered as part of the treatment regimen. The patient reported significant relief from abdominal cramps and improved bowel regularity within hours of administration. This anecdotal evidence supports this compound's efficacy as an antimuscarinic agent in clinical settings .
Comparative Analysis with Other Antimuscarinic Agents
This compound shares similarities with other antimuscarinic agents but is distinguished by its specific pharmacological profile and chemical structure. Below is a comparison table highlighting key differences:
| Compound Name | Primary Use | Mechanism of Action | Side Effects |
|---|---|---|---|
| This compound | Gastrointestinal motility disorders | Muscarinic receptor antagonist | Dry mouth, tachycardia |
| Atropine | Bradycardia, organophosphate poisoning | Muscarinic receptor antagonist | Blurred vision, urinary retention |
| Scopolamine | Motion sickness | Muscarinic receptor antagonist | Drowsiness, confusion |
Q & A
Q. What are the primary pharmacological targets and mechanisms of action of pipenzolate in gastrointestinal disorders?
this compound bromide acts as an anticholinergic agent, targeting muscarinic receptors to inhibit smooth muscle contraction and reduce secretory activity in the gastrointestinal tract . Methodologically, its mechanism can be studied via in vitro receptor-binding assays (e.g., competitive displacement of radiolabeled antagonists) and in vivo motility models (e.g., rodent intestinal transit assays). Dose-response relationships should be analyzed using nonlinear regression to determine IC₅₀ values .
Q. How can researchers validate the stability of this compound in pharmaceutical formulations under varying storage conditions?
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate the method per FDA guidelines: assess linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) using spiked plasma samples. Internal standards like deuterated this compound improve accuracy .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in comorbid psychiatric conditions be resolved?
this compound is classified under A03CA09 (antispasmodics with psycholeptics) , suggesting potential interactions with CNS agents. To address contradictions:
- Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate clinical trial data.
- Use in silico modeling (e.g., molecular docking) to explore off-target effects on neurotransmitter receptors .
- Design preclinical studies comparing this compound alone versus combined with psycholeptics (e.g., benzodiazepines) in anxiety-induced gut dysmotility models .
Q. What experimental designs are optimal for assessing this compound’s long-term safety profile in chronic gastrointestinal disorders?
Adopt a PICOT framework:
- P opulation: Patients with IBS or functional dyspepsia.
- I ntervention: Daily this compound (10–20 mg) for 6–12 months.
- C omparator: Placebo or alternative antispasmodics (e.g., otilonium bromide).
- O utcome: Incidence of anticholinergic side effects (e.g., dry mouth, constipation).
- T ime: Quarterly safety assessments . Statistical analysis should include Kaplan-Meier survival curves for adverse events.
Q. How can researchers address variability in this compound’s bioavailability across demographic subgroups?
Stratify pharmacokinetic studies by age, sex, and genetic polymorphisms (e.g., CYP2D6 metabolizer status). Use population pharmacokinetic modeling (NONMEM) to identify covariates affecting AUC and Cmax. Cross-reference with pharmacogenomic databases (e.g., PharmGKB) to prioritize candidate genes .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- For continuous outcomes (e.g., intestinal transit time), use mixed-effects models to account for repeated measures.
- For binary outcomes (e.g., presence/absence of spasms), apply logistic regression with Firth correction for small sample sizes.
- Report effect sizes (Cohen’s d or odds ratios) with 95% confidence intervals .
Q. How should researchers handle missing data in longitudinal studies on this compound’s therapeutic adherence?
Implement multiple imputation (MI) for missing at random (MAR) data, validated via sensitivity analysis. For missing not at random (MNAR), use pattern-mixture models. Open-source tools like R’s mice package facilitate robust imputation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
